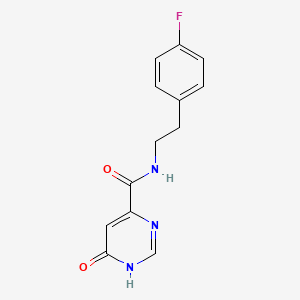

N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide” is a chemical compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a fluorophenethyl group attached to the pyrimidine ring via an amide linkage .

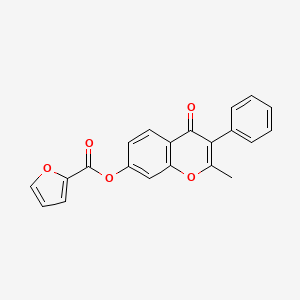

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a fluorophenethyl group, and an amide linkage . The fluorine atom in the fluorophenethyl group would be expected to have a significant impact on the electronic properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom could affect its reactivity and the polarity of the molecule .Applications De Recherche Scientifique

Anticancer Activity

N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide has been investigated for its potential as an anticancer agent. Researchers have synthesized urea derivatives based on phenethylamine, with this compound bearing fluoro, methoxy, and methyl groups. Notably, 1,3-bis(4-methylphenethyl)urea demonstrated remarkable potency against HeLa (human cervical cancer) cells, outperforming cisplatin. Additionally, 1-(3,4-dimethoxyphenethyl)-3-(4-fluorophenethyl)urea and 1-(3,4-dimethoxyphenethyl)-3-(4-methylphenethyl)urea exhibited comparable anticancer activity to cisplatin against A549 (non-small cell lung carcinoma) cells .

Antioxidant Properties

The synthesized compounds were also evaluated for their antioxidant potential. Using methods such as DPPH, ABTS, and CUPRAC, researchers found that these urea derivatives displayed significant antioxidant activity. Notably, they outperformed standard antioxidants in these assays. This suggests that N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide and related compounds could serve as promising antioxidants .

Medicinal Chemistry Applications

Urea derivatives, including those based on phenethylamine, have gained attention in medicinal chemistry. These compounds exhibit diverse drug-like properties, such as antibacterial, antiviral, analgesic, and HDL-elevating effects. Researchers continue to explore their potential for therapeutic applications .

Drug Development

As a novel compound, N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide could serve as a starting point for drug development. Medicinal chemists may modify its structure to enhance specific properties or target other diseases.

Mécanisme D'action

Target of Action

It’s structurally related compound, 4-fluorophenethyl alcohol, has been reported to interact with lysozyme . Lysozyme is an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria.

Mode of Action

Compounds with similar structures have been reported to exhibit antitumor activity . They are believed to interact with their targets, leading to changes in cellular processes such as cell cycle progression and apoptosis .

Biochemical Pathways

These compounds can interfere with the tricarboxylic acid cycle, leading to the death of pathogenic cells .

Result of Action

Related compounds have been reported to demonstrate antitumor activity, inducing cell cycle arrest at the s phase and causing apoptosis .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(4-fluorophenyl)ethyl]-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O2/c14-10-3-1-9(2-4-10)5-6-15-13(19)11-7-12(18)17-8-16-11/h1-4,7-8H,5-6H2,(H,15,19)(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHZUDGTFMVBLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C2=CC(=O)NC=N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R,2R)-2-Hydroxycyclobutyl]-1,3-thiazole-4-carboxamide](/img/structure/B2413313.png)

![3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid](/img/structure/B2413314.png)

![1-methyl-3-(2-morpholinoethyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2413323.png)

![7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one](/img/structure/B2413325.png)

![1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate](/img/structure/B2413330.png)